Cdk2 Inhibitor II
Overview
Description
Cdk2 (Cyclin-dependent kinase 2) is a pivotal enzyme in cell cycle regulation, making it a significant target for antitumor agents. Inhibitors like Cdk2 Inhibitor II are crucial for studying the modulation of cell proliferation through the inhibition of Cdk2 activity.
Synthesis Analysis
Cdk2 inhibitors have been synthesized through various approaches, with structure-activity relationships being explored for different substituents affecting potency and specificity. For instance, synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines have shown that certain substituents at the 5-position significantly impact CDK2 inhibitory activity, revealing crucial structure-activity relationships (Marchetti et al., 2010).
Molecular Structure Analysis
The molecular structure of Cdk2 in complex with inhibitors provides insights into the specificity and potency of these compounds. Crystallographic studies have detailed how inhibitors bind to the active and inactive forms of Cdk2, demonstrating the importance of the adenine binding pocket and other structural features for inhibitor effectiveness (Davies et al., 2001).
Chemical Reactions and Properties
The reactivity and interaction of Cdk2 Inhibitor II with the enzyme's active site highlight the role of hydrogen bonding and electrostatic interactions. These interactions are essential for the inhibitor's efficacy, with changes in the glycine loop and phosphate binding site of Cdk2 affecting inhibitor binding (Davies et al., 2001).
Physical Properties Analysis
Physical properties, such as solubility and metabolic stability, are critical for the pharmacological efficacy of CDK2 inhibitors. Novel purines with enhanced solubility and lower metabolic clearance than seliciclib, a known CDK inhibitor, have been developed, showing the importance of physical properties in the design of CDK2 inhibitors (Wilson et al., 2011).
Chemical Properties Analysis
The chemical properties of Cdk2 inhibitors, including their interaction with the ATP-binding pocket and allosteric sites on Cdk2, are fundamental to their design and effectiveness. The development of inhibitors targeting these specific areas has been informed by a deep understanding of the kinase's structure and the dynamic changes upon cyclin binding and activation (Alexander et al., 2015).
Scientific Research Applications
Role in Tumor Suppression : Cdk2 kinase plays a role in controlling nuclear levels of the tumor suppressor wt p53 protein and maintaining nucleolar integrity, linking cell division cycle machinery to survival functions and overall cell metabolism (David-Pfeuty, 1999).
Potential in Treating Cancers : CDK2 inhibitors are explored for their potential in treating various cancers by targeting abnormal cell-cycle regulation and promoting tumor growth (Sabnis, 2020).
Anticancer Therapy : A study identified a compound as a high-affinity CDK2 inhibitor for anticancer therapy, indicating minimal conformational change and potential for clinical validation (Mohammad et al., 2019).
Virtual Screening for Novel Inhibitors : Two novel CDK2 inhibitors were identified through a multistage virtual screening method, showing potential for cancer therapy (Liang et al., 2019).
Inducing Apoptosis in Breast Cancer Cells : A potent CDK2 inhibitor, Compound 25, was found to induce apoptosis and cell cycle arrest in breast cancer cells, suggesting its potential as a breast cancer treatment (Wang et al., 2018).
New-Generation CDK2 Inhibitors for Targeted Therapy : New-generation CDK2 inhibitors offer a therapeutic opportunity for cancer patients, particularly in CDK2-dependent cancers (Tadesse et al., 2019).
Therapeutic Strategy in Cancer Treatment : Cyclin-dependent kinase inhibition is considered a promising therapeutic strategy for cancer treatment, potentially leading to cell cycle arrest and apoptosis in human tumors (Shapiro, 2006).
Binding Pocket Discovery and Drug Design : The discovery of a novel binding pocket at the cdk2 and cyclin interface highlights its potential in diminishing kinase activity and cancer treatment (Chen et al., 2009).
Potential as Anti-cancer Agents : CDK2 inhibitors are recognized for their potential as anti-cancer agents, potentially offering less toxicity than traditional chemotherapeutic agents (Chohan et al., 2014).
In Vitro and In Vivo Antitumor Properties : CYC202 (R-roscovitine), a potent CDK2 inhibitor, showed significant reduction in tumor growth in mice models, indicating its antitumor properties (McClue et al., 2002).
Future Directions
Selective CDK2 inhibition may provide a therapeutic benefit against certain tumors, and it continues to appeal as a strategy to exploit in anticancer drug development . The development of combination therapy strategies in recent years has made it possible to reduce the toxicity and side effects of pan-CDK inhibitors . The development of more selective and potent small molecule inhibitors is highlighted as an alternative approach .
properties
IUPAC Name |
4-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,17,20H,(H2,16,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDMLCHUYBHHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC3=C2C=C(C=C3)Br)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cdk2 Inhibitor II |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.